molecular formula C7H4F3NO2 B053969 4-Amino-2,3,5-trifluorobenzoic acid CAS No. 122033-75-4

4-Amino-2,3,5-trifluorobenzoic acid

Cat. No.: B053969
CAS No.: 122033-75-4
M. Wt: 191.11 g/mol
InChI Key: RLVOSLQIZYMCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,3,5-trifluorobenzoic acid is a fluorinated aromatic compound with the molecular formula C7H4F3NO2 It is characterized by the presence of three fluorine atoms and an amino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,3,5-trifluorobenzoic acid typically involves the introduction of fluorine atoms and an amino group onto a benzoic acid scaffold. One common method starts with the nitration of 2,3,5-trifluorobenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and catalytic hydrogenation for reduction .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,3,5-trifluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Nitration: 4-Nitro-2,3,5-trifluorobenzoic acid.

    Reduction: this compound.

    Coupling: Various biaryl compounds depending on the coupling partners used.

Scientific Research Applications

4-Amino-2,3,5-trifluorobenzoic acid has diverse applications in scientific research:

Comparison with Similar Compounds

  • 2,4,5-Trifluorobenzoic acid
  • 3-Amino-2,4,5-trifluorobenzoic acid
  • 2,3,4,5-Tetrafluorobenzoic acid

Comparison: 4-Amino-2,3,5-trifluorobenzoic acid is unique due to the specific positioning of its fluorine atoms and the presence of an amino group. This configuration imparts distinct chemical reactivity and biological activity compared to other fluorinated benzoic acids.

Properties

IUPAC Name

4-amino-2,3,5-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVOSLQIZYMCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)N)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.